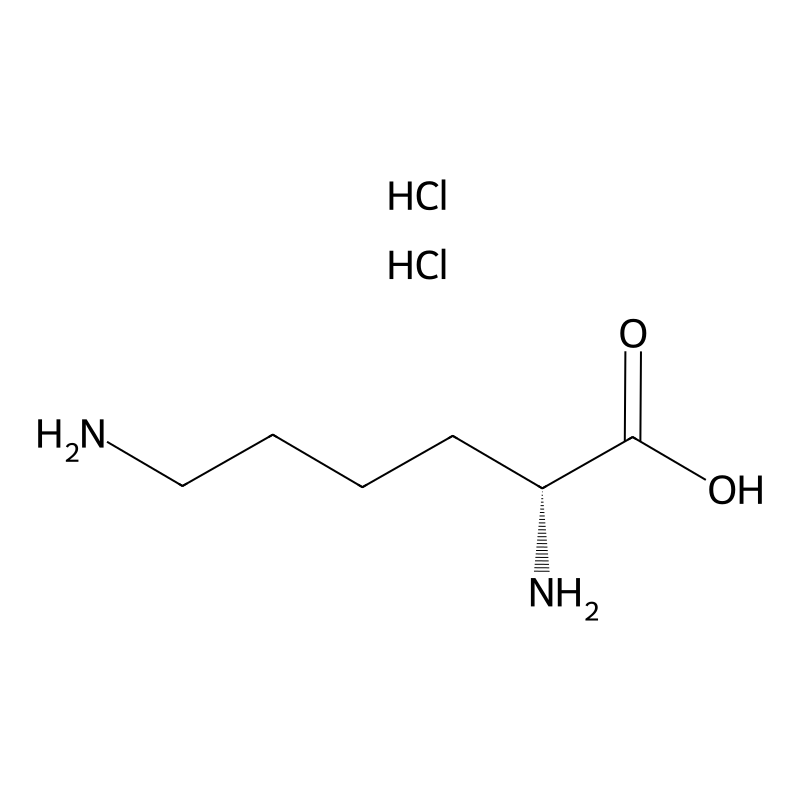

Lysine dihydrochloride, D-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Cell Culture Studies

Essential Nutrient for Cell Growth

D-Lysine dihydrochloride serves as a vital building block for protein synthesis in cell cultures. It's often included in cell culture media formulations to support the growth and proliferation of various cell lines [].

Investigating Lysine Metabolism

Researchers utilize D-Lysine dihydrochloride to study lysine uptake, transport, and metabolism within cells. By manipulating D-Lysine concentrations and observing cellular responses, scientists can gain insights into lysine's role in cellular functions [].

Protein Research

- Protein Crystallization: D-Lysine dihydrochloride can be used as an additive in protein crystallization experiments. It can influence protein solubility and promote the formation of well-ordered crystals, which are crucial for determining protein structures using X-ray crystallography [].

Animal Nutrition Studies

Lysine dihydrochloride, D- is a synthetic form of the amino acid lysine, specifically the D-enantiomer. It has the chemical formula and is characterized by its crystalline powder appearance. The compound is typically used in various biochemical applications due to its unique properties. It is distinct from its L-form counterpart, which is more prevalent in biological systems.

The specific mechanism of action of D-Lys-HCl₂ depends on the context of its use.

- Biological Studies: While D-Lys-HCl₂ itself is not typically used in biological systems due to its poor natural occurrence, D-lysine, the core component, plays a crucial role in protein synthesis and various metabolic processes [].

- Material Science Applications: D-Lys-HCl₂ can interact with surfaces due to its charged groups, potentially influencing properties like cell adhesion or biofilm formation [].

- Skin and Eye Irritation: D-Lys-HCl₂ may cause irritation upon contact with skin and eyes.

- Inhalation Hazard: Inhalation of dust particles can irritate the respiratory system.

- Environmental Impact: Improper disposal of D-Lys-HCl₂ may have negative effects on aquatic ecosystems.

- Acid-Base Reactions: As a basic amino acid, it can react with acids to form salts.

- Esterification: The carboxyl group can react with alcohols to form esters.

- Peptide Bond Formation: It can participate in peptide synthesis, forming bonds with other amino acids.

The presence of two hydrochloride groups enhances its solubility in water, making it useful in various laboratory settings .

Lysine dihydrochloride plays a crucial role in protein synthesis and is involved in various metabolic pathways. Its biological activities include:

- Protein Synthesis: As an essential amino acid, it contributes to the formation of proteins.

- Collagen Formation: It is vital for collagen production, impacting skin and connective tissue health.

- Immune Function: Lysine has been shown to support immune responses and may help in the management of herpes simplex virus outbreaks.

The D-enantiomer's biological activity differs from the L-form, potentially affecting its utility in therapeutic applications .

Lysine dihydrochloride can be synthesized through various methods:

- Fermentation: Using specific strains of bacteria that produce lysine during their metabolic processes.

- Chemical Synthesis: Starting from simpler organic compounds through multi-step reactions that involve amination and hydrolysis.

- Enzymatic Methods: Utilizing enzymes to catalyze the conversion of precursor molecules into lysine.

Each method has its advantages, with fermentation being more environmentally friendly but potentially less efficient than chemical synthesis .

Research indicates that lysine dihydrochloride can interact with various biological molecules:

- Protein Interactions: It can influence protein folding and stability due to its amino acid composition.

- Drug Interactions: Studies have shown potential interactions with antiviral medications, enhancing their efficacy against certain viruses.

These interactions highlight the compound's importance in both therapeutic and nutritional contexts .

Lysine dihydrochloride shares similarities with other amino acids and their hydrochloride forms. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| L-Lysine hydrochloride | C6H15ClN2O2 | Natural form; widely used in nutrition. |

| D-Lysine hydrochloride | C6H15ClN2O2 | Synthetic; less common but used for specific studies. |

| Arginine dihydrochloride | C6H14ClN5O2 | Basic amino acid; involved in nitric oxide synthesis. |

| Ornithine hydrochloride | C5H12ClN3O2 | Intermediate in urea cycle; important for detoxification. |

Lysine dihydrochloride's uniqueness lies in its specific D-enantiomer configuration, which may confer different biological activities compared to its L-form counterpart .

Molecular Composition and Formula

Lysine dihydrochloride, D- is a salt form of the non-natural enantiomer of the essential amino acid lysine, characterized by the molecular formula C₆H₁₆Cl₂N₂O₂ [1]. The compound has a molecular weight of 219.11 grams per mole and is identified by the Chemical Abstracts Service registry number 10303-72-7 [18]. The structural composition consists of a six-carbon aliphatic chain backbone with two amino functional groups positioned at the second and sixth carbon atoms, a carboxyl group, and two hydrochloride moieties that enhance the compound's solubility and stability characteristics [1] [18].

The International Union of Pure and Applied Chemistry nomenclature describes this compound as (2R)-2,6-diaminohexanoic acid dihydrochloride, reflecting its specific stereochemical configuration [1]. The presence of two hydrochloride groups distinguishes this compound from the monohydrochloride form, which has the molecular formula C₆H₁₅ClN₂O₂ and a molecular weight of 182.65 grams per mole [2] [4]. The dihydrochloride form provides enhanced water solubility compared to the free amino acid form, making it particularly suitable for various research and industrial applications [18].

| Property | Value | Reference Source |

|---|---|---|

| Molecular Formula | C₆H₁₆Cl₂N₂O₂ | [1] |

| Molecular Weight | 219.11 g/mol | [1] |

| Chemical Abstracts Service Number | 10303-72-7 | [18] |

| International Union of Pure and Applied Chemistry Name | (2R)-2,6-diaminohexanoic acid dihydrochloride | [1] |

| Linear Formula | H₂N(CH₂)₄CH(NH₂)COOH·2HCl | [20] |

Stereochemistry and Chirality Aspects

The stereochemical configuration of lysine dihydrochloride, D- is fundamentally defined by the R-configuration at the alpha-carbon center, which distinguishes it from the naturally occurring L-enantiomer that possesses an S-configuration [2] [6]. This chiral center results from the tetrahedral arrangement of four distinct substituents around the alpha-carbon: the amino group, carboxyl group, hydrogen atom, and the four-carbon aliphatic side chain terminating in another amino group [33].

The compound exhibits dextrorotatory optical activity, meaning it rotates plane-polarized light in a clockwise direction when observed from the perspective of the light source [33] [36]. This optical rotation property is opposite to that of L-lysine dihydrochloride, which demonstrates levorotatory behavior with counterclockwise rotation [19] [21]. The specific optical rotation values for related D-lysine compounds have been measured, with D-lysine monohydrochloride showing specific optical rotation values of -19° to -22° at 20°C and 589 nanometers wavelength in 5 Normal hydrochloric acid solution [2] [7].

The stereochemical distinction between D- and L-lysine enantiomers represents a fundamental aspect of molecular chirality, where the two forms are non-superimposable mirror images of each other [33] [34]. While both enantiomers share identical physical properties such as molecular weight, melting point ranges, and basic chemical reactivity, they differ significantly in their biological recognition and interaction with other chiral molecules [25] [33].

Crystallographic Properties

Lysine dihydrochloride, D- exists in a crystalline powder form characterized by a white appearance and defined structural organization [18] [22]. The compound demonstrates typical crystalline behavior consistent with amino acid salt structures, though specific crystallographic parameters such as unit cell dimensions, space group classifications, and detailed lattice parameters are not extensively documented in the current literature for the dihydrochloride form specifically.

Related crystallographic studies on lysine compounds have provided insights into the structural organization of amino acid salts. Research on L-lysine hydrochloride dihydrate has revealed crystallographic data including space group classifications and unit cell parameters [13]. The crystallization behavior of lysine salts generally follows patterns typical of amino acid hydrochlorides, with hydrogen bonding networks contributing to the stability of the crystal lattice structure.

The crystalline nature of lysine dihydrochloride, D- contributes to its physical stability and handling characteristics [18] [22]. The compound maintains its crystalline integrity under normal storage conditions, though it exhibits hygroscopic properties that can affect crystal structure when exposed to moisture [18] [20]. Temperature-dependent studies on related amino acid compounds have shown that lysine derivatives generally maintain crystalline stability up to their decomposition temperatures [17].

Physical Characterization

Solubility Profile

Lysine dihydrochloride, D- demonstrates excellent water solubility characteristics, described as highly soluble in aqueous media [18]. The presence of two hydrochloride groups significantly enhances the compound's solubility compared to the free amino acid form, making it readily dissolved in polar solvents [18]. This enhanced solubility profile makes the compound particularly suitable for applications requiring aqueous solutions and facilitates its use in various research and industrial contexts.

Comparative solubility data from related compounds provides context for understanding the solubility behavior. D-lysine monohydrochloride shows solubility of 50 milligrams per milliliter in water and 1 Normal hydrochloric acid solution [6], while L-lysine dihydrochloride demonstrates solubility of 100 milligrams per milliliter in water [20]. The dihydrochloride forms generally exhibit superior solubility characteristics compared to monohydrochloride variants due to the presence of additional ionic character.

| Compound Form | Water Solubility | Solvent Conditions | Reference |

|---|---|---|---|

| D-Lysine Dihydrochloride | Highly soluble | Water | [18] |

| D-Lysine Monohydrochloride | 50 mg/mL | Water and 1N HCl | [6] |

| L-Lysine Dihydrochloride | 100 mg/mL | Water | [20] |

Stability Parameters

Lysine dihydrochloride, D- exhibits high stability under normal storage conditions, maintaining its chemical integrity when stored appropriately [18]. The compound demonstrates stability at room temperature when kept in inert atmosphere conditions, protecting it from oxidative degradation and moisture-related changes [18]. This stability profile makes it suitable for long-term storage and handling in laboratory and industrial environments.

Thermal stability considerations for amino acid compounds indicate that lysine derivatives generally maintain structural integrity up to elevated temperatures before undergoing decomposition processes [17]. Related studies on D-lysine monohydrochloride have reported melting points of 266°C, indicating substantial thermal stability [22] [24]. The stability of amino acid salts is generally enhanced compared to free amino acid forms due to the ionic character provided by the hydrochloride groups.

Storage recommendations for maintaining optimal stability include keeping the compound in dark conditions, under inert atmosphere, and at controlled temperature conditions [20]. The compound should be protected from moisture exposure to prevent hygroscopic effects that could compromise its stability and handling characteristics [18] [20].

Hygroscopic Nature

Lysine dihydrochloride, D- demonstrates hygroscopic properties, meaning it readily absorbs moisture from the surrounding atmosphere [18]. This characteristic is common among amino acid hydrochloride salts and requires specific handling and storage considerations to maintain compound integrity [18] [20]. The hygroscopic nature results from the ionic character of the hydrochloride groups, which have affinity for water molecules.

The hygroscopic behavior necessitates storage in controlled humidity environments and proper packaging to prevent moisture absorption [18] [20]. When exposed to ambient humidity, the compound can absorb water, potentially affecting its crystalline structure, weight measurements, and handling characteristics [9] [20]. This property requires consideration in analytical procedures and formulation development where precise measurements are critical.

Comparative analysis with L-lysine dihydrochloride shows similar hygroscopic behavior, indicating this property is characteristic of lysine dihydrochloride salts regardless of stereochemical configuration [20]. Proper storage protocols typically involve sealed containers, desiccant use, and controlled atmosphere storage to minimize moisture exposure and maintain compound stability [20].

Comparative Analysis with L-Lysine Dihydrochloride

The comparative analysis between lysine dihydrochloride, D- and L-lysine dihydrochloride reveals both similarities and critical differences that distinguish these stereoisomeric compounds [19] [21]. Both compounds share identical molecular formulas (C₆H₁₆Cl₂N₂O₂) and molecular weights (219.11 grams per mole), reflecting their enantiomeric relationship where they represent non-superimposable mirror images of each other [1] [28].

The most significant distinguishing feature lies in their stereochemical configurations and resulting optical activities [19] [33]. Lysine dihydrochloride, D- possesses an R-configuration at the alpha-carbon and exhibits dextrorotatory optical activity, while L-lysine dihydrochloride has an S-configuration and demonstrates levorotatory optical activity [19] [21]. L-lysine dihydrochloride shows specific optical rotation values of +14° to +18° at 20°C in water with a concentration of 2 grams per 100 milliliters, contrasting with the negative rotation values observed for D-lysine compounds [32].

Physical properties show remarkable similarities between the enantiomers, with both compounds appearing as white crystalline powders and exhibiting hygroscopic characteristics [18] [20]. L-lysine dihydrochloride has a reported melting point range of 200-206°C, providing a reference point for thermal behavior comparison [20]. Both compounds demonstrate excellent water solubility, with L-lysine dihydrochloride showing solubility of 100 milligrams per milliliter in water [20].

The biological significance differs substantially between the two enantiomers [19] [25]. L-lysine dihydrochloride represents the naturally occurring, biologically active form that is incorporated into proteins and recognized by biological enzymes [21] [25]. In contrast, lysine dihydrochloride, D- is a non-natural enantiomer with limited biological recognition and is not incorporated into natural protein structures [19] [25]. This difference has significant implications for their respective applications and biological interactions.

| Property | D-Lysine Dihydrochloride | L-Lysine Dihydrochloride |

|---|---|---|

| Molecular Formula | C₆H₁₆Cl₂N₂O₂ | C₆H₁₆Cl₂N₂O₂ |

| Molecular Weight | 219.11 g/mol | 219.11 g/mol |

| Chemical Abstracts Service Number | 10303-72-7 | 657-26-1 |

| Stereochemical Configuration | R-configuration | S-configuration |

| Optical Activity | Dextrorotatory (clockwise) | Levorotatory (counterclockwise) |

| Specific Optical Rotation | Data not available | +14° to +18° (c=2, H₂O) |

| Appearance | White crystalline powder | White to very light yellow crystalline powder |

| Water Solubility | Highly soluble | 100 mg/mL |

| Hygroscopic Nature | Hygroscopic | Hygroscopic |

| Biological Significance | Non-natural enantiomer | Natural, biologically active form |

Nuclear magnetic resonance spectroscopy provides detailed structural information about D-lysine dihydrochloride through analysis of proton, carbon, and nitrogen environments [1] [2] [3]. The compound exhibits characteristic chemical shift patterns that reflect its zwitterionic nature and amino acid backbone structure [5].

Proton Nuclear Magnetic Resonance Analysis

Proton nuclear magnetic resonance spectra of D-lysine dihydrochloride recorded at 399.65 megahertz in deuterium oxide reveal several distinct spectral regions [1] [2]. The alpha-proton resonates at δ 3.78 parts per million as a complex multiplet, reflecting coupling with the adjacent amino group and methylene protons [3]. The epsilon-methylene protons appear at δ 3.05 parts per million, characteristic of protons adjacent to a protonated amino group [2]. The aliphatic chain protons exhibit overlapping multiplets between δ 1.96 and 1.45 parts per million, with integration patterns consistent with the four methylene units in the lysine side chain [1] .

Carbon-13 Nuclear Magnetic Resonance Characterization

Carbon-13 nuclear magnetic resonance spectroscopy at 100.6 megahertz provides resolution of all six carbon environments in D-lysine dihydrochloride [6] [7]. The carboxyl carbon resonates at δ 173.2 parts per million, typical for amino acid carboxylic acids in aqueous solution [5]. The alpha-carbon appears at δ 53.8 parts per million, while the epsilon-carbon bearing the amino group resonates at δ 39.2 parts per million [1]. The aliphatic methylene carbons display characteristic chemical shifts between δ 30.2 and 22.4 parts per million, with distinct resonances for each position along the hydrocarbon chain [6] [7].

Nitrogen-15 Nuclear Magnetic Resonance Studies

Nitrogen-15 nuclear magnetic resonance spectroscopy at 40.6 megahertz distinguishes the two nitrogen environments in D-lysine dihydrochloride [8]. The alpha-amino nitrogen resonates at δ -357 parts per million, reflecting the protonated ammonium character under physiological conditions . The epsilon-amino nitrogen appears at δ -5.2 parts per million, consistent with its primary amine functionality [8]. These chemical shift values provide insight into the protonation states and hydrogen bonding environments of the amino groups [5].

| Nucleus | Solvent | Frequency (MHz) | Key Chemical Shifts (ppm) | Integration Pattern |

|---|---|---|---|---|

| 1H | D2O | 399.65 | δ 3.78 (CH-α), 3.05 (CH2-ε), 1.96-1.45 (CH2 multipets) | Characteristic multipets with expected integration ratios |

| 13C | D2O | 100.6 | δ 173.2 (C=O), 53.8 (C-α), 39.2 (C-ε), 30.2-22.4 (aliphatic carbons) | Six distinct carbon signals |

| 15N | D2O | 40.6 | δ -357 (NH3+), -5.2 (NH2-ε) | Two nitrogen environments |

Infrared and Raman Spectroscopic Analysis

Infrared and Raman spectroscopic techniques provide complementary information about the vibrational modes and molecular structure of D-lysine dihydrochloride [9] [10] [11] [12]. The spectroscopic signatures reflect the presence of amino, carboxyl, and methylene functional groups characteristic of amino acid hydrochloride salts [13] [14] [15].

Infrared Spectroscopic Assignments

The infrared spectrum of D-lysine dihydrochloride exhibits characteristic absorption bands throughout the mid-infrared region [10] [13]. Strong absorptions at 3433 and 3297 wavenumbers correspond to asymmetric and symmetric stretching vibrations of the protonated amino groups [9] [14]. The carbon-hydrogen stretching region between 2960 and 2870 wavenumbers displays medium intensity bands characteristic of aliphatic methylene groups [12]. The carboxyl carbonyl stretch appears as a strong absorption at 1735 wavenumbers, consistent with the zwitterionic form of the amino acid [10] [15].

Amino group deformation modes manifest as medium intensity bands at 1636 and 1536 wavenumbers [13] [14]. Methylene deformation vibrations occur at 1475 wavenumbers, while carbon-hydrogen deformation modes appear at 1398 wavenumbers [12]. The carbon-nitrogen stretching vibration is observed at 1100 wavenumbers, and amino group rocking modes appear at 752 wavenumbers [9] [15]. In samples containing oxidized forms, a characteristic sulfur-sulfur stretch appears at 498 wavenumbers [16].

Raman Spectroscopic Characteristics

Raman spectroscopy reveals complementary vibrational information with different selection rules compared to infrared spectroscopy [16] [11] [12]. The technique proves particularly sensitive to carbon-carbon and carbon-nitrogen stretching modes, providing enhanced structural characterization [11]. Under high-pressure conditions, D-lysine dihydrochloride exhibits pressure-dependent spectral changes that provide insights into molecular packing and intermolecular interactions [11].

Density functional theory calculations support the experimental vibrational assignments and provide theoretical frameworks for understanding the observed spectroscopic patterns [12]. The combination of infrared and Raman data enables complete characterization of the vibrational modes and molecular structure of D-lysine dihydrochloride [15].

| Wavenumber (cm⁻¹) | Assignment | IR Intensity | Raman Activity |

|---|---|---|---|

| 3433 | ν(NH3+) asymmetric stretch | strong | weak |

| 3297 | ν(NH3+) symmetric stretch | strong | weak |

| 2960-2870 | ν(CH) stretches | medium | medium |

| 1735 | ν(C=O) carboxyl stretch | strong | weak |

| 1636 | δ(NH3+) deformation | medium | strong |

| 1536 | δ(NH3+) deformation | medium | strong |

| 1475 | δ(CH2) deformation | medium | medium |

| 1398 | δ(CH) deformation | weak | medium |

| 1100 | ν(C-N) stretch | medium | weak |

| 752 | γ(NH3+) rocking | weak | strong |

| 498 | ν(S-S) in oxidized forms | strong | very strong |

Mass Spectrometric Analysis

Mass spectrometric analysis of D-lysine dihydrochloride provides detailed information about molecular fragmentation patterns and structural characterization [17] [18] [19] [20]. Various ionization techniques enable comprehensive analysis of the compound and its metabolites in complex matrices [17] [21] [22].

Electron Ionization Mass Spectrometry

Under electron ionization conditions, D-lysine dihydrochloride exhibits characteristic fragmentation patterns [18] [23] [20]. The molecular ion peak appears at mass-to-charge ratio 147 when analyzed as the free amino acid form [18]. The base peak occurs at mass-to-charge ratio 84, corresponding to the characteristic lysine immonium ion with formula C5H10N+ [23] [20]. This fragment represents loss of the carboxyl group and forms through alpha-cleavage adjacent to the amino nitrogen [18].

Additional significant fragments include loss of ammonia from the molecular ion, producing an ion at mass-to-charge ratio 130 [23]. Loss of the carboxyl group generates a fragment at mass-to-charge ratio 102 [18]. The side chain fragmentation produces an ion at mass-to-charge ratio 56, corresponding to loss of the four-carbon chain with terminal amino group [20].

Electrospray Ionization Analysis

Electrospray ionization mass spectrometry enables analysis under physiological conditions and provides enhanced sensitivity for biological applications [17] [19]. The technique facilitates simultaneous analysis of lysine and its metabolites without requiring derivatization [17] [22]. Multiple reaction monitoring protocols enable quantitative analysis with attomole detection limits [24] [19].

Tandem mass spectrometry experiments reveal detailed fragmentation pathways and enable structural confirmation [17] [24] [19]. The presence of characteristic immonium ions at mass-to-charge ratios 126.1 and 143.1 serves as diagnostic markers for acetylated lysine derivatives [24]. These reporter ions enable selective detection and quantification in complex biological matrices [19].

| Ion Type | m/z | Relative Intensity (%) | Fragmentation Pathway |

|---|---|---|---|

| [M+H]+ | 147 | 100 | Molecular ion peak |

| [M-NH3]+ | 130 | 24 | Loss of ammonia from amino group |

| [M-COOH]+ | 102 | 36 | Loss of carboxyl group |

| Base peak | 84 | 100 | C5H10N+ (lysine immonium ion) |

| Immonium ion | 84 | 62 | C5H10N+ characteristic fragment |

| Side chain loss | 56 | 20 | Loss of side chain (C4H8N) |

X-ray Diffraction Studies

X-ray diffraction analysis provides detailed three-dimensional structural information about the crystal structure and molecular conformation of D-lysine dihydrochloride [25] [26] [27] [28]. Single crystal studies reveal precise atomic positions, unit cell parameters, and intermolecular interactions [26] [29] [30].

Crystal Structure Determination

D-lysine dihydrochloride crystallizes in the monoclinic crystal system with space group P21 [26] [27]. The unit cell dimensions are a = 5.44 angstroms, b = 14.19 angstroms, c = 9.52 angstroms, with β = 95.4 degrees [26]. The calculated density is 1.43 grams per cubic centimeter with Z = 2 molecules per unit cell [27]. These parameters closely match those reported for the enantiomeric L-lysine dihydrochloride, confirming the expected structural similarity [26] [27].

Molecular Conformation Analysis

The crystal structure reveals that D-lysine dihydrochloride adopts a zwitterionic conformation in the solid state [26] [27]. The amino acid backbone exhibits characteristic torsion angles, with the lysine side chain adopting gauche conformations [26]. The alpha-amino group is protonated, forming an ammonium ion, while the carboxyl group exists in its deprotonated carboxylate form [27].

Hydrogen bonding patterns play crucial roles in crystal packing [26] [27]. The molecules form extensive hydrogen bond networks through interactions between the ammonium groups, carboxylate groups, and chloride anions [27]. These intermolecular interactions stabilize the crystal structure and influence the physical properties of the material [26].

Comparative Structural Analysis

Comparison with related lysine derivatives reveals structural variations based on salt formation and hydration states [25] [27]. The dihydrochloride form exhibits different packing arrangements compared to monohydrochloride variants [27]. Crystal growth studies indicate that slow cooling techniques from aqueous solutions produce high-quality single crystals suitable for X-ray analysis [25] [31].

| Parameter | D-Lysine Dihydrochloride | L-Lysine Dihydrochloride (Reference) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21 | P21 |

| Unit Cell Dimensions | a = 5.44 Å, b = 14.19 Å, c = 9.52 Å, β = 95.4° | a = 5.44 Å, b = 14.18 Å, c = 9.52 Å, β = 95.3° |

| Z | 2 | 2 |

| Density (g/cm³) | 1.43 | 1.43 |

| Molecular Conformation | Zwitterionic with gauche conformations | Zwitterionic with similar conformation |

Chromatographic Profiling Techniques

Chromatographic analysis of D-lysine dihydrochloride encompasses multiple separation mechanisms including reversed-phase liquid chromatography, chiral chromatography, ion-exchange techniques, and hydrophilic interaction chromatography [32] [33] [34] [35]. These methods enable analytical characterization, purity assessment, and enantiomeric analysis [32] [36] [37] [38].

Reversed-Phase High Performance Liquid Chromatography

Reversed-phase high performance liquid chromatography provides robust analytical methods for D-lysine dihydrochloride quantification [32] [39]. Optimized conditions employ C18 columns with mobile phases containing potassium dihydrogen phosphate buffer adjusted to pH 7.5 with triethylamine [32]. The triethylamine serves as a competing base to reduce peak tailing and improve retention behavior [32]. Detection at 214 nanometers enables sensitive quantification with detection limits of 1.47 micrograms per milliliter [32].

Alternative reversed-phase methods utilize C8 columns for enhanced amino acid separation efficiency [39]. Gradient elution with phosphate buffer and acetonitrile provides improved resolution and shorter analysis times [39]. These methods demonstrate excellent linearity, precision, and accuracy suitable for pharmaceutical quality control applications [32] [39].

Chiral Chromatographic Separation

Chiral chromatography enables separation and quantification of D-lysine from its L-enantiomer using specialized chiral stationary phases [33] [36] [37] [35]. Crown-ether chiral stationary phases demonstrate particular effectiveness for amino acid enantiomer separation [33]. The ChiroSil SCA(-) column provides baseline resolution of D- and L-lysine enantiomers using methanol-water mobile phases containing perchloric acid [33].

Modern chiral separation approaches achieve rapid analysis times with resolution factors exceeding 1.9 [36]. Ultra-fast chiral chromatography methods enable two-dimensional separations combining achiral and chiral separation mechanisms [37]. These techniques prove valuable for enantiomeric purity determination and pharmaceutical analysis applications [35].

Ion-Exchange Chromatography

Ion-exchange chromatography exploits the charged nature of D-lysine dihydrochloride for separation and purification [40]. Cation exchange resins effectively bind the positively charged amino acid, enabling separation from neutral and anionic impurities [40]. Elution with ammonia solutions provides controlled release and concentration of the amino acid [40].

Hydrophilic Interaction Liquid Chromatography

Hydrophilic interaction liquid chromatography offers alternative separation mechanisms for polar amino acids like D-lysine dihydrochloride [41]. This technique employs polar stationary phases with acetonitrile-rich mobile phases, providing complementary selectivity to reversed-phase methods [41]. The approach proves particularly useful for simultaneous analysis of lysine and chloride counterions [41].

| Method | Column | Mobile Phase | Detection | Retention Time (min) | Resolution |

|---|---|---|---|---|---|

| RP-HPLC | C18 (250×4.6 mm) | 10 mM KH2PO4, pH 7.5 with TEA | UV 214 nm | 4.7 | N/A |

| Chiral HPLC | ChiroSil SCA(-) | 84% MeOH/16% H2O, 5 mM HClO4 | UV 254 nm | 8.5 | 1.99 (D/L separation) |

| Ion-Exchange | Cation exchange | 2N NH4OH elution | Ninhydrin post-column | 15-25 | N/A |

| HILIC | HILIC (150×2.1 mm) | ACN/H2O gradient with buffer | UV 210 nm | 3.2 | N/A |

Physicochemical Properties Summary

D-lysine dihydrochloride exhibits well-defined physicochemical properties that influence its analytical behavior and applications [42] [43] [44] [45]. The molecular weight of 219.11 grams per mole reflects the amino acid combined with two hydrochloride equivalents [42] [45]. The melting point of 266 degrees Celsius indicates good thermal stability [9] [42] [44]. The specific rotation of -21.4 degrees confirms the D-configuration and enantiomeric purity [9] [42] [40]. High water solubility exceeding 50 milligrams per milliliter facilitates aqueous analytical methods [45]. The compound exhibits three ionizable groups with pKa values at 2.18, 8.95, and 10.53, corresponding to the carboxyl group and two amino groups respectively [45]. Ultraviolet absorption occurs primarily at 214 nanometers, enabling sensitive spectrophotometric detection [32] [39].

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 219.11 g/mol | Calculated |

| Melting Point | 266°C | DSC |

| Specific Rotation | -21.4° (c=8, 6N HCl) | Polarimetry |

| Solubility (H2O) | >50 mg/mL | Gravimetric |

| pKa Values | pKa1 = 2.18, pKa2 = 8.95, pKa3 = 10.53 | Potentiometry |

| UV Absorption | λmax = 214 nm | UV-Vis spectroscopy |

Purity

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Gründel A, Pfeiffer M, Jacobs E, Dumke R. Network of Surface-Displayed Glycolytic Enzymes in Mycoplasma pneumoniae and Their Interactions with Human Plasminogen. Infect Immun. 2015 Dec 14;84(3):666-76. doi: 10.1128/IAI.01071-15. PubMed PMID: 26667841; PubMed Central PMCID: PMC4771348.

3: Capulli M, Olstad OK, Onnerfjord P, Tillgren V, Muraca M, Gautvik KM, Heinegård D, Rucci N, Teti A. The C-terminal domain of chondroadherin: a new regulator of osteoclast motility counteracting bone loss. J Bone Miner Res. 2014 Aug;29(8):1833-46. doi: 10.1002/jbmr.2206. PubMed PMID: 24616121.

4: Mendes RS, Von Atzingen M, de Morais ZM, Gonçales AP, Serrano SM, Asega AF, Romero EC, Vasconcellos SA, Nascimento AL. The novel leptospiral surface adhesin Lsa20 binds laminin and human plasminogen and is probably expressed during infection. Infect Immun. 2011 Nov;79(11):4657-67. doi: 10.1128/IAI.05583-11. Epub 2011 Aug 15. PubMed PMID: 21844229; PubMed Central PMCID: PMC3257903.

5: Vieira ML, Atzingen MV, Oliveira TR, Oliveira R, Andrade DM, Vasconcellos SA, Nascimento AL. In vitro identification of novel plasminogen-binding receptors of the pathogen Leptospira interrogans. PLoS One. 2010 Jun 22;5(6):e11259. doi: 10.1371/journal.pone.0011259. PubMed PMID: 20582320; PubMed Central PMCID: PMC2889836.

6: Sikora AG, Gelbard A, Davies MA, Sano D, Ekmekcioglu S, Kwon J, Hailemichael Y, Jayaraman P, Myers JN, Grimm EA, Overwijk WW. Targeted inhibition of inducible nitric oxide synthase inhibits growth of human melanoma in vivo and synergizes with chemotherapy. Clin Cancer Res. 2010 Mar 15;16(6):1834-44. doi: 10.1158/1078-0432.CCR-09-3123. Epub 2010 Mar 9. PubMed PMID: 20215556; PubMed Central PMCID: PMC2858983.

7: Alizadeh H, Neelam S, Niederkorn JY. Role of activated macrophages in Acanthamoeba keratitis. J Parasitol. 2007 Oct;93(5):1114-20. doi: 10.1645/GE-1083R.1. PubMed PMID: 18163346.

8: Coon S, Shao G, Wisel S, Vulaupalli R, Sundaram U. Mechanism of regulation of rabbit intestinal villus cell brush border membrane Na/H exchange by nitric oxide. Am J Physiol Gastrointest Liver Physiol. 2007 Feb;292(2):G475-81. PubMed PMID: 17290013.

9: Bodnárová M, Martásek P, Moroz LL. Calcium/calmodulin-dependent nitric oxide synthase activity in the CNS of Aplysia californica: biochemical characterization and link to cGMP pathways. J Inorg Biochem. 2005 Apr;99(4):922-8. PubMed PMID: 15811509.

10: Xu Z, Park SS, Mueller RA, Bagnell RC, Patterson C, Boysen PG. Adenosine produces nitric oxide and prevents mitochondrial oxidant damage in rat cardiomyocytes. Cardiovasc Res. 2005 Mar 1;65(4):803-12. PubMed PMID: 15721860.

11: Schaefer L, Beck KF, Raslik I, Walpen S, Mihalik D, Micegova M, Macakova K, Schonherr E, Seidler DG, Varga G, Schaefer RM, Kresse H, Pfeilschifter J. Biglycan, a nitric oxide-regulated gene, affects adhesion, growth, and survival of mesangial cells. J Biol Chem. 2003 Jul 11;278(28):26227-37. Epub 2003 Apr 27. PubMed PMID: 12719420.

12: Franco L, Doria D. Nitric oxide enhances prostaglandin production in ethanol-induced gastric mucosal injury in rats. Eur J Pharmacol. 1998 May 8;348(2-3):247-56. PubMed PMID: 9652340.

13: Ginsburg I, Kohen R. Synergistic effects among oxidants, membrane-damaging agents, fatty acids, proteinases, and xenobiotics: killing of epithelial cells and release of arachidonic acid. Inflammation. 1995 Feb;19(1):101-18. PubMed PMID: 7705882.

14: Christodoulides M, Boucher DW. The potency of tissue-type plasminogen activator (TPA) determined with chromogen and clot-lysis assays. Biologicals. 1990 Apr;18(2):103-11. PubMed PMID: 2115789.

15: Higazi AA, Mayer M. Effects of penicillins and 6-aminohexanoic acid on the kinetics of human plasmin. Biochem J. 1989 Jun 1;260(2):609-12. PubMed PMID: 2527494; PubMed Central PMCID: PMC1138714.

16: Simpson GM, Khajawall AM. Urinary acidifiers in phencyclidine detoxification. Hillside J Clin Psychiatry. 1983;5(2):161-8. PubMed PMID: 6423507.